molecular formula C9H18N2O3 B1532878 1-Boc-3-amino-3-(hydroxymethyl)azetidine CAS No. 1262411-27-7

1-Boc-3-amino-3-(hydroxymethyl)azetidine

Cat. No. B1532878
CAS RN: 1262411-27-7
M. Wt: 202.25 g/mol
InChI Key: JWVHLOXEHDYSLW-UHFFFAOYSA-N
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Description

“1-Boc-3-amino-3-(hydroxymethyl)azetidine” is a chemical compound with the molecular formula C8H16N2O2 . It is also known by other names such as “1-boc-3-amino azetidine”, “1-boc-3-aminoazetidine”, “3-amino-1-n-boc-azetidine”, and “1-n-boc-3-aminoazetidine” among others . This compound is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of “1-Boc-3-amino-3-(hydroxymethyl)azetidine” involves several raw materials including Xylene, 3-Hydroxyazetidine hydrochloride, Ethanol, N,N-Dimethylformamide, Potassium iodide, Toluene, Di-tert-butyl dicarbonate, Hydrazine hydrate, Triethylamine, Palladium, Methanesulfonyl chloride, and 1,4-Dioxane .


Molecular Structure Analysis

The molecular weight of “1-Boc-3-amino-3-(hydroxymethyl)azetidine” is 172.23 g/mol . The SMILES string representation of the molecule is CC(C)(C)OC(=O)N1CC(C1)N . The InChI Key for the molecule is WPGLRFGDZJSQGI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Boc-3-amino-3-(hydroxymethyl)azetidine” has a density of 1.1±0.1 g/cm3, a boiling point of 236.6±33.0 °C at 760 mmHg, and a flash point of 96.9±25.4 °C . It has a molar refractivity of 45.8±0.3 cm3 and a molar volume of 156.8±3.0 cm3 .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

A study by Gudelis et al. (2023) elaborates on a synthetic route for creating new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This synthesis involves the aza-Michael addition of NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines, demonstrating the versatility of 1-Boc-3-amino-3-(hydroxymethyl)azetidine in synthesizing novel heterocyclic structures (Gudelis et al., 2023).

Role in Medicinal Chemistry

Van Hende et al. (2009) evaluated synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a cyclic fluorinated beta-amino acid and a building block in medicinal chemistry. This pathway showcases the adaptability of 1-Boc-3-amino-3-(hydroxymethyl)azetidine derivatives for the development of compounds with significant pharmaceutical relevance (Van Hende et al., 2009).

Exploration in Neuropharmacology

Research by Han et al. (2014) into 3-aminoazetidine derivatives for developing broad-spectrum antidepressants involved synthesizing novel 3-aminoazetidine derivatives through bioisosteric modification. This exploration underlines the compound's utility in neuropharmacological research, particularly in the search for effective treatments for depression (Han et al., 2014).

Advanced Synthetic Applications

Further studies present advanced synthetic applications of 1-Boc-3-amino-3-(hydroxymethyl)azetidine and its derivatives in creating complex molecular architectures. For instance, Hodgson et al. (2014) discussed the generation and trapping of N-Boc-2-lithio-2-azetine, offering a novel approach to synthesize 2-substituted 2-azetines, which could be pivotal in the development of new chemical entities (Hodgson et al., 2014).

Safety and Hazards

“1-Boc-3-amino-3-(hydroxymethyl)azetidine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

As a non-cleavable ADC linker, “1-Boc-3-amino-3-(hydroxymethyl)azetidine” has potential applications in the development of new antibody-drug conjugates (ADCs) for targeted drug delivery . Its role as a linker in the synthesis of PROTACs also suggests potential applications in targeted protein degradation .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are complex molecules designed to bind specific targets, suggesting that the exact target of 1-Boc-3-amino-3-(hydroxymethyl)azetidine may vary depending on the specific ADC or PROTAC in which it is incorporated.

Mode of Action

ADCs and PROTACs are designed to bind to specific targets and induce a therapeutic effect, such as the degradation of a disease-related protein . The exact interaction of 1-Boc-3-amino-3-(hydroxymethyl)azetidine with its targets would depend on the specific structure of the ADC or PROTAC.

Biochemical Pathways

As a component of ADCs and PROTACs, it is likely involved in the pathways related to the targets of these molecules. ADCs and PROTACs are designed to modulate specific biochemical pathways, often related to disease processes .

Result of Action

As a component of ADCs and PROTACs, it likely contributes to the overall effects of these molecules, which can include the targeted degradation of specific proteins .

properties

IUPAC Name

tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHLOXEHDYSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-amino-3-(hydroxymethyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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